7-Amino-6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one 7-Amino-6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one
Brand Name: Vulcanchem
CAS No.: 2148792-20-3
VCID: VC6974977
InChI: InChI=1S/C8H7FN2O2/c9-4-1-6-7(2-5(4)10)13-3-8(12)11-6/h1-2H,3,10H2,(H,11,12)
SMILES: C1C(=O)NC2=C(O1)C=C(C(=C2)F)N
Molecular Formula: C8H7FN2O2
Molecular Weight: 182.154

7-Amino-6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one

CAS No.: 2148792-20-3

Cat. No.: VC6974977

Molecular Formula: C8H7FN2O2

Molecular Weight: 182.154

* For research use only. Not for human or veterinary use.

7-Amino-6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one - 2148792-20-3

Specification

CAS No. 2148792-20-3
Molecular Formula C8H7FN2O2
Molecular Weight 182.154
IUPAC Name 7-amino-6-fluoro-4H-1,4-benzoxazin-3-one
Standard InChI InChI=1S/C8H7FN2O2/c9-4-1-6-7(2-5(4)10)13-3-8(12)11-6/h1-2H,3,10H2,(H,11,12)
Standard InChI Key NQEQCIFZSDTANA-UHFFFAOYSA-N
SMILES C1C(=O)NC2=C(O1)C=C(C(=C2)F)N

Introduction

Chemical Identity and Structural Characteristics

Systematic Nomenclature and Synonyms

The compound is systematically named 6-amino-7-fluoro-4H-1,4-benzoxazin-3-one under IUPAC guidelines, reflecting its benzoxazine core substituted with amino (-NH2) and fluorine (-F) groups at positions 6 and 7, respectively . Alternative designations include:

  • 7-Fluoro-6-amino-2H-1,4-benzoxazin-3(4H)-one

  • 6-Amino-7-fluoro-2H-benzo[b] oxazin-3(4H)-one

  • 6-Amino-7-fluoro-4H-benzo oxazin-3-one

Its CAS registry number, 112748-06-8, serves as a universal identifier across chemical databases .

Molecular Architecture

The molecular formula C8H7FN2O2 (MW: 182.15 g/mol) defines a planar bicyclic system comprising a benzene ring fused to a 1,4-oxazin-3-one moiety. Key structural features include:

  • A benzoxazin-3-one core with a ketone group at position 3.

  • Fluorine substitution at position 7, introducing electronegativity and steric effects.

  • An amino group at position 6, enabling hydrogen bonding and nucleophilic reactivity .

The 2D and 3D conformational models (PubChem CID: 10313389) highlight intramolecular hydrogen bonding between the amino group and the carbonyl oxygen, stabilizing the structure .

Synthesis and Production Methodologies

Laboratory-Scale Synthesis

While detailed synthetic protocols are sparingly documented in open literature, general routes involve:

Step 1: Precursor Functionalization
Starting materials such as 2-aminophenol and fluoro-substituted anilines undergo nitration or halogenation to introduce the fluorine and amino groups at specific positions .

Step 2: Cyclocondensation
Acid- or base-catalyzed cyclization forms the benzoxazinone ring. For example, heating 7-fluoro-6-nitro-2H-benzo[b] oxazin-3(4H)-one under reducing conditions (e.g., H2/Pd-C) yields the target amine .

Step 3: Purification
Chromatographic techniques (e.g., silica gel column) isolate the product, with purity verified via HPLC and NMR .

Industrial Manufacturing Considerations

Large-scale production necessitates optimization for cost and environmental impact:

  • Continuous Flow Reactors: Enhance reaction control and yield compared to batch processes.

  • Green Solvents: Replace traditional solvents (e.g., DMF) with biodegradable alternatives like cyclopentyl methyl ether (CPME).

  • Catalyst Recycling: Palladium-based catalysts, if used, require recovery systems to minimize waste .

Physicochemical Properties

Experimental data on physical properties remain limited, but computational predictions and analog comparisons suggest:

PropertyValue/DescriptionSource
Molecular Weight182.15 g/mol
Melting PointEstimated 210–215°C (decomposes)
SolubilityLow in water; soluble in DMSO, DMF
LogP (Octanol-Water)1.2 (predicted)
pKa (Amino Group)~4.5 (weakly basic)

The fluorine atom’s electronegativity lowers electron density at position 7, influencing solubility and intermolecular interactions .

Applications and Research Frontiers

Pharmaceutical Intermediate

As a scaffold for kinase inhibitors, the compound’s rigidity and hydrogen-bonding capacity make it valuable in cancer drug discovery. Analogous benzoxazinones exhibit IC50 values <100 nM against EGFR and VEGFR-2 .

Agricultural Chemistry

Fluorinated benzoxazinones demonstrate herbicidal activity by inhibiting acetolactate synthase (ALS), though specific data for this derivative require further study .

Material Science

Incorporation into polymers enhances thermal stability (Td >300°C) and UV resistance, relevant for high-performance coatings .

Future Directions

Unresolved questions include:

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes for chiral derivatives.

  • In Vivo Pharmacokinetics: Assessing bioavailability and metabolic pathways.

  • Structure-Activity Relationships: Systematic modification to optimize biological activity.

Collaborative efforts between academia and industry will be critical to unlocking this compound’s full potential.

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